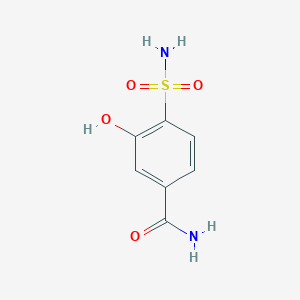

3-Hydroxy-4-sulfamoylbenzamide

Description

Contextualization within the Sulfamoylbenzamide Class

The sulfamoylbenzamide framework, which marries a sulfonamide and a benzamide (B126) group on the same benzene (B151609) ring, represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for drug development.

Research into the broader class of sulfamoylbenzamides has revealed significant potential across different therapeutic areas. For instance, certain sulfamoylbenzamide derivatives have been identified as potent capsid assembly modulators of the Hepatitis B virus (HBV). nih.gov These molecules, such as AT-130 and NVR 3-778, function as Class-II inhibitors, which disrupt the proper encapsulation of the viral genetic material, leading to the formation of empty, non-infectious viral particles. nih.gov This mechanism offers a promising avenue for the treatment of chronic HBV infection.

Furthermore, other research has focused on synthesizing sulfamoylbenzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes (specifically isoforms 1, 2, 3, and 8) are implicated in a range of physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer. nih.gov The discovery of sulfamoylbenzamide-based compounds that can selectively inhibit these enzymes with sub-micromolar efficacy underscores the therapeutic versatility of this chemical class. nih.gov The specific substitution patterns on the sulfamoylbenzamide core dictate the activity and selectivity, making compounds like 3-Hydroxy-4-sulfamoylbenzamide intriguing subjects for investigation within this context.

Historical Perspective of Sulfonamide and Benzamide Scaffolds in Drug Discovery Research

The foundation for investigating this compound is built upon the extensive and impactful history of its two primary scaffolds in medicine.

The sulfonamide group's journey into pharmacotherapy marked a revolutionary moment in the history of medicine. wikipedia.org The era of synthetic antibiotics began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye. youtube.comnih.gov Researchers later found that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Medicine, ushered in the first class of broadly effective systemic antibacterial agents, saving countless lives before the advent of penicillin. wikipedia.orgyoutube.comnih.gov The "sulfa craze" that followed led to the development of numerous derivatives like sulfapyridine (B1682706) for pneumonia and sulfacetamide (B1682645) for urinary tract infections. youtube.comopenaccesspub.org Beyond their antibacterial effects, modifications to the sulfonamide scaffold led to the discovery of entirely new classes of drugs, including carbonic anhydrase inhibitor diuretics and sulfonylurea agents for treating diabetes. openaccesspub.org

The benzamide scaffold, while simpler, is also a cornerstone of modern pharmacology. wikipedia.org As the simplest amide derivative of benzoic acid, its structure is a common feature in a multitude of therapeutic agents. wikipedia.orgontosight.ai Substituted benzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai A notable area of research has been the development of benzamide derivatives as potent and selective agonists for the human β3-adrenergic receptor, a target for treating overactive bladder. nih.gov The versatility of the benzamide structure allows it to serve as a key building block in designing molecules that can interact with specific biological targets, making it a frequent choice in drug discovery campaigns. ontosight.ainih.gov

Rationale for Academic Investigation of this compound and its Analogues

The academic pursuit of this compound and its analogues is driven by a rational drug design approach, leveraging the established therapeutic value of its components. The combination of the sulfamoyl and benzamide groups into a single scaffold has already proven fruitful, yielding compounds with antiviral and enzyme-inhibiting activities. nih.govnih.gov The specific introduction of a hydroxyl (-OH) group at the 3-position is a deliberate medicinal chemistry strategy.

The rationale for this specific substitution pattern can be broken down as follows:

Exploring New Chemical Space: The hydroxyl group can form hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This new potential for interaction with biological targets, such as amino acid residues in an enzyme's active site, could lead to novel biological activities or enhanced potency compared to non-hydroxylated parent compounds.

Learning from Analogues: Research on related structures provides a strong impetus for investigating this specific compound. For example, the development of a hydroxyl-sulfonamide analogue, JC-171, as a selective inhibitor of the NLRP3 inflammasome for potential use in multiple sclerosis, demonstrates the success of incorporating hydroxyl and sulfonamide groups in designing potent and selective modulators of protein-protein interactions. acs.org

Therefore, the investigation of this compound is a logical step in the exploration of the sulfamoylbenzamide scaffold. It aims to systematically map the structure-activity relationship (SAR) of this class, with the hypothesis that the 3-hydroxy substituent can confer unique and therapeutically advantageous properties. The synthesis and biological evaluation of this compound and its close analogues are essential to unlock their potential in addressing various disease states. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

3-hydroxy-4-sulfamoylbenzamide |

InChI |

InChI=1S/C7H8N2O4S/c8-7(11)4-1-2-6(5(10)3-4)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |

InChI Key |

XCVXEOKVELADNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for Sulfamoylbenzamide Core Structures

The construction of the sulfamoylbenzamide core is a foundational step in the synthesis of more complex derivatives. Key approaches involve the sequential or convergent formation of the sulfonamide and amide functionalities attached to a central benzene (B151609) ring.

Classical Coupling Reactions for Amide Bond Formation

The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com The fundamental approach involves the condensation of a carboxylic acid with an amine. hepatochem.comresearchgate.net However, a direct reaction is often inefficient due to a competing acid-base proton exchange. fishersci.co.uk Therefore, the carboxylic acid is typically activated to a more electrophilic species, such as an acyl chloride or anhydride, which then readily reacts with a primary or secondary amine. fishersci.co.uk

A widely applicable method for amide bond formation utilizes carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uknih.gov These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond with high yields. fishersci.co.uk Additives are often used to improve the efficiency of these reactions. hepatochem.com For the synthesis of sulfamoyl-benzamide derivatives, standard carbodiimide coupling conditions using EDC with a catalytic amount of 4-dimethylaminopyridine (DMAP) have been successfully employed. nih.gov

| Coupling Reagent | Description | Common Additives |

| Carbodiimides (e.g., DCC, DIC, EDC) | Activates carboxylic acids to form a reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, DMAP nih.gov |

| Acyl Halides (e.g., Acyl Chlorides) | Highly reactive intermediates, often formed in situ using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk | Base (e.g., DIEA) fishersci.co.uk |

| Acyl Anhydrides | Reactive intermediates for acylation of amines. | Base fishersci.co.uk |

Chlorosulfonation and Subsequent Amination Approaches

A common and linear approach to synthesizing sulfamoylbenzamide structures begins with the chlorosulfonation of a benzoic acid derivative. nih.gov This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The electron-deficient nature of benzoic acid often requires slightly excess chlorosulfonic acid and elevated temperatures to proceed efficiently. nih.gov

Following the chlorosulfonation step, the resulting sulfonyl chloride is a versatile intermediate that can be reacted with a variety of primary or secondary amines to form the corresponding sulfonamide. This amination step is typically robust and proceeds readily. nih.gov The final step in this linear synthesis is the formation of the carboxamide, usually achieved through the classical coupling reactions described previously. nih.gov

An alternative one-pot synthetic strategy has also been developed, starting from m-(chlorosulfonyl)benzoyl chloride. This method leverages the difference in reactivity between the sulfonyl chloride and the aroyl chloride, allowing for a chemoselective, two-step procedure to generate m-sulfamoylbenzamide analogues. nih.gov This approach can be automated using flow chemistry, which may lead to increased selectivity at higher temperatures without the need for catalysts. nih.gov

Strategies for Introducing the 3-Hydroxy Moiety

The introduction of a hydroxyl group at the 3-position of the benzamide (B126) ring is a key structural feature. This can be achieved through several synthetic strategies. One approach involves starting with a precursor that already contains the hydroxyl group, such as 3-hydroxy-4-aminobenzoic acid. google.com However, the hydroxyl group may require protection during subsequent reactions, such as amide or sulfonamide formation, to prevent unwanted side reactions.

Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis. For instance, a methoxy group can serve as a precursor to the hydroxyl group. The methoxy-substituted benzamide can be carried through the synthetic sequence, and the final step would be the deprotection (demethylation) of the methoxy group to reveal the free hydroxyl. This strategy is common in organic synthesis to increase the compatibility of functional groups with various reaction conditions.

A formal α-hydroxylation of lactams has been demonstrated as a modular approach to access 3-hydroxy-2-piperidinone carboxamides, showcasing a modern method for installing a hydroxyl group adjacent to an amide functionality in a heterocyclic system. nih.govresearchgate.net While not a direct synthesis on a benzamide ring, it highlights catalytic methods for C-H functionalization that could inspire new routes for hydroxyl group introduction.

Derivatization Techniques for Structural Modification and Combinatorial Library Synthesis

To explore structure-activity relationships and optimize compound properties, the core 3-hydroxy-4-sulfamoylbenzamide structure can be further modified using various derivatization techniques.

N-Alkylation and Arylation Strategies

The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a wide range of substituents. N-alkylation of sulfonamides can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" methodology catalyzed by transition metals like iron or ruthenium. ionike.com This method is attractive as it uses readily available alcohols and generates water as the primary byproduct. ionike.com

For N-arylation, several methods have been developed. A transition-metal-free approach utilizes o-silylaryl triflates in the presence of cesium fluoride to arylate sulfonamides under mild conditions. nih.gov Another strategy involves the copper(II)-catalyzed N-arylation of sulfonamides using sodium arylsulfinates through a desulfinative pathway. organic-chemistry.org These methods allow for the introduction of various aryl and heteroaryl groups, enabling the synthesis of large libraries of compounds for screening.

| Reaction Type | Reagents/Catalysts | Substrates |

| N-Alkylation | Alcohols, FeCl₂/K₂CO₃ or [Ru(p-cymene)Cl₂]₂ ionike.com | Primary/Secondary Sulfonamides |

| N-Arylation | o-Silylaryl triflates, CsF nih.gov | Alkane- and Arenesulfonamides |

| N-Arylation | Sodium arylsulfinates, Cu(II) catalyst organic-chemistry.org | Sulfonamides, NH-sulfoximines |

Incorporation of Amino Acid and Peptidic Moieties for Solubility and Specificity

Poor aqueous solubility is a significant challenge for many drug candidates. nih.gov One strategy to address this is the incorporation of hydrophilic moieties, such as amino acids or short peptides. Amino acids can be used as co-formers to create co-amorphous systems with poorly soluble drugs, which can significantly enhance their dissolution rates. nih.govresearchgate.net This is achieved through specific molecular interactions between the drug and the amino acid. nih.gov

Amino acids can be chemically conjugated to the sulfamoylbenzamide core. This can be done by forming an amide bond between a carboxylic acid on the core structure and the amino group of an amino acid, or vice-versa. The use of protecting groups on the amino acids is crucial during these coupling reactions to ensure chemoselectivity. google.com The diverse side chains of the 20 proteinogenic amino acids offer a wide range of functionalities (hydrophilic, hydrophobic, charged) that can be used to fine-tune the physicochemical properties, such as solubility and membrane permeability, of the final compound. nih.gov This approach not only aids in improving solubility but can also be used to target specific biological transporters or receptors, thereby increasing specificity.

Click Chemistry Approaches for Hybrid Structures

Click chemistry, a class of biocompatible reactions, offers an efficient and robust method for the synthesis of complex molecules from simple building blocks. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,2,3-triazole rings that can act as stable linkers between different molecular fragments. This approach has been successfully employed in the synthesis of hybrid molecules incorporating the sulfonamide moiety, a key feature of this compound.

While specific examples detailing the application of click chemistry to this compound are not extensively documented, the strategy has been demonstrated with closely related benzenesulfonamide structures. For instance, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives have been synthesized using a Cu(I)-mediated click reaction between an azide-containing benzenesulfonamide pharmacophore and various aryl acetylenes. This methodology allows for the hybridization of the benzenesulfonamide core, which is a known zinc-binding group, with a triazole ring serving as a spacer and a variety of substituted aryl moieties. The resulting hybrid structures have shown significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

The general synthetic scheme for such a hybridization is depicted below:

Scheme 1: General Representation of Click Chemistry for Sulfonamide HybridizationStructure Activity Relationship Sar Investigations of 3 Hydroxy 4 Sulfamoylbenzamide Analogues

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of 3-hydroxy-4-sulfamoylbenzamide analogues is profoundly influenced by the nature and position of substituents on the aromatic ring. Studies on a closely related series of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives have provided significant insights into these effects, particularly concerning their inhibitory action against various human carbonic anhydrase (hCA) isoforms. nih.gov

The core structure, featuring a hydroxyl group at the 3-position and a sulfamoyl group at the 4-position, provides a foundational scaffold for interaction with the target enzyme. The presence of both hydrophilic (hydroxyl, amino/amide) and lipophilic (aromatic ring) regions within the molecule can enhance its pharmacokinetic properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This scaffold has proven to be a versatile starting point for developing new therapeutic agents. nih.gov

Derivatization of the 3-amino group in 3-amino-4-hydroxybenzenesulfonamide into various Schiff bases has demonstrated how different substituents on an appended aromatic aldehyde moiety can modulate inhibitory activity and selectivity against different hCA isoforms. For instance, the introduction of a second hydroxyl group on the appended phenyl ring can influence binding affinity. The position of this hydroxyl group is critical; a 4-hydroxy substitution on the second phenyl ring generally leads to potent inhibition of several CA isoforms.

The following interactive table summarizes the inhibitory activity of selected 3-amino-4-hydroxybenzenesulfonamide derivatives against different human carbonic anhydrase isoforms, illustrating the impact of substituent variations.

Table 1: Inhibitory Activity (Kd in µM) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives against hCA Isoforms

| Compound | R-group on Schiff Base | hCA I | hCA II | hCA IV | hCA VII | hCA IX | hCA XII |

|---|---|---|---|---|---|---|---|

| 2 | 4-hydroxyphenyl | 0.9 | 1.1 | 2.5 | 0.8 | 0.4 | 0.7 |

| 3 | 2-hydroxyphenyl | 1.8 | 2.6 | 13.5 | 1.2 | 0.6 | 1.1 |

| 4 | 4-chlorophenyl | 1.2 | 1.5 | 3.8 | 1.0 | 0.5 | 0.8 |

| 5 | 4-fluorophenyl | 1.1 | 1.3 | 3.2 | 0.9 | 0.4 | 0.7 |

The data indicates that substitutions on the appended phenyl ring generally result in potent, low micromolar to nanomolar inhibition across a range of CA isoforms. The relatively flat SAR profile in this series suggests that the primary interactions are driven by the core 3-amino-4-hydroxybenzenesulfonamide scaffold.

Impact of Functional Group Modifications on Target Affinity and Selectivity

Modification of the core functional groups of the this compound scaffold is a key strategy for modulating target affinity and achieving selectivity. The sulfonamide group is a critical zinc-binding group in carbonic anhydrase inhibitors, and its modification can have profound effects.

In studies of related sulfamoylbenzamide derivatives targeting human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), modifications to both the amide and sulfonamide moieties were explored. nih.gov For example, the nature of the substituent on the amide nitrogen was shown to be crucial for activity. In one series, a chlorophenyl substituent on the amide resulted in significant inhibition of h-NTPDase3 and h-NTPDase8. nih.gov Conversely, replacing this with a different substituent could drastically reduce or abolish activity against the same isoforms. nih.gov

Furthermore, the substituent on the sulfonamide nitrogen also plays a pivotal role. The introduction of a heterocyclic morpholine (B109124) ring attached to the sulfonyl group in some derivatives led to a loss of activity against all four tested h-NTPDase isoforms. nih.gov However, in another series with a morpholine ring attached to the sulfonyl group, variations in the amide linkage led to selective inhibition of h-NTPDase1. nih.gov

The following interactive table illustrates how modifications to the amide and sulfonamide functionalities of sulfamoylbenzamide derivatives impact their inhibitory activity against different h-NTPDase isoforms.

Table 2: Inhibitory Activity (IC50 in µM) of Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms

| Compound | Amide Substituent | Sulfonamide Substituent | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 |

|---|---|---|---|---|---|---|

| 3a | 4-chlorophenyl | Cyclopropyl | >50 | >50 | 1.33 | 1.78 |

| 3e | 4-methoxyphenyl | Morpholine | 17.49 | >50 | >50 | >50 |

| 3f | 4-methoxyphenyl | Morpholine | >50 | 0.27 | >50 | >50 |

| 3i | 4-bromophenyl | Morpholine | 2.88 | >50 | 0.72 | >50 |

These findings underscore the importance of the interplay between different functional groups within the molecule in determining both potency and selectivity for a given biological target.

Rational Design Principles Derived from SAR Studies

The wealth of data from SAR investigations has led to the formulation of key rational design principles for developing potent and selective inhibitors based on the this compound scaffold. These principles are often guided by structural biology, such as X-ray crystallography of inhibitor-enzyme complexes. nih.govnih.gov

For carbonic anhydrase inhibitors, a fundamental design principle is the incorporation of a zinc-binding group, which for this class of compounds is the sulfonamide moiety. The sulfonamide coordinates to the zinc ion in the active site of the enzyme, a crucial interaction for potent inhibition. nih.gov

Structural studies of a derivative of 3-amino-4-hydroxybenzenesulfonamide complexed with hCA I and hCA II have revealed key interactions that can be exploited for rational design. nih.gov The sulfonamide group anchors the inhibitor to the active site zinc. The aromatic ring of the inhibitor is positioned within a hydrophobic pocket, and the substituents on this ring can form additional interactions with active site residues. The 3-amino and 4-hydroxy groups can form hydrogen bonds with nearby amino acid residues and water molecules, further stabilizing the complex. nih.gov

Key rational design principles derived from these SAR studies include:

Preservation of the Zinc-Binding Group: The sulfonamide moiety is essential for high-affinity binding to carbonic anhydrases and should generally be retained.

Exploitation of the Hydrophobic Pocket: The benzamide (B126) portion of the molecule occupies a hydrophobic pocket in the enzyme's active site. Modifications to this ring system with lipophilic groups can enhance binding affinity. nih.gov

Formation of Additional Hydrogen Bonds: The introduction of hydrogen bond donors and acceptors, such as hydroxyl and amino groups, at appropriate positions (like the 3-position) can lead to the formation of a network of hydrogen bonds with active site residues, increasing inhibitor potency and potentially influencing selectivity. nih.gov

Modulation of Selectivity through Tail Approaches: Appending various chemical moieties to the core scaffold (the "tail approach") can be used to exploit differences in the active site topographies of various CA isoforms, thereby engineering selectivity. nih.gov The size, shape, and chemical nature of these tails can be fine-tuned to achieve desired selectivity profiles.

These principles, derived from extensive SAR and structural studies, provide a roadmap for the future design of novel and more effective therapeutic agents based on the this compound scaffold.

Molecular Mechanisms of Action and Target Interactions

Modulation of Carbonic Anhydrase (CA) Isoforms

The foundational structure of 3-Hydroxy-4-sulfamoylbenzamide, incorporating a sulfamoylbenzamide moiety, has been a cornerstone in the development of potent inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. nih.gov These enzymes are integral to a variety of physiological processes.

Specificity and Potency Against Human CA (hCA) I, II, VII, IX, and XII

Derivatives of sulfamoylbenzamide have demonstrated varied and potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Specifically, these compounds have shown low nanomolar or even subnanomolar inhibition constants (KIs) against hCA II, VII, and IX. nih.gov In contrast, hCA I is generally less sensitive to inhibition by these molecules, with KIs ranging from 5.3 to 334 nM. nih.gov The tumor-associated isoform, hCA IX, which is induced by hypoxia, is a notable target, with some sulfamoylbenzamide derivatives exhibiting KIs in the range of 8.0 to 26.0 nM. nih.gov

| hCA Isoform | Inhibition Constant (KI) Range |

|---|---|

| hCA I | 5.3–334 nM |

| hCA II | Low nanomolar to subnanomolar |

| hCA VII | Low nanomolar to subnanomolar |

| hCA IX | 8.0–26.0 nM |

Binding Interactions within the Active Site Zinc Coordination

The inhibitory action of sulfonamide-based compounds like this compound is centered on their interaction with the zinc ion in the active site of the carbonic anhydrase enzyme. nih.govresearchgate.net The sulfonamide group coordinates directly to the catalytic zinc ion. unifi.it This binding is a key determinant of the inhibitory potency. X-ray crystallography studies of related compounds have provided detailed insights into these interactions, revealing how the molecule orients itself within the active site to maximize binding affinity. nih.gov

Hepatitis B Virus (HBV) Capsid Assembly Modulation (CAM)

Beyond its effects on carbonic anhydrases, the sulfamoylbenzamide scaffold has emerged as a promising framework for the development of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). nih.gov This strategy targets a critical step in the viral life cycle, offering a novel approach to antiviral therapy. nih.govnih.gov

Disruption of Viral Assembly Processes and Replication

HBV replication is intricately linked to the proper assembly of its nucleocapsid, which is formed from core protein (HBc) dimers. nih.govmdpi.com Sulfamoylbenzamide-based CAMs function by binding to the hydrophobic pocket at the interface between these core protein dimers. nih.gov This interaction interferes with the normal assembly process, leading to the misdirection of capsid formation and ultimately inhibiting viral replication. nih.gov Some of these compounds have demonstrated potent antiviral activity in HBV-replicating cells. nih.gov

Classification of CAM-N (Normal Capsid Formation) and CAM-A (Aberrant Particle Formation) Mechanisms

Capsid assembly modulators are generally classified based on their effect on capsid morphology. While not explicitly detailed for this compound itself in the provided context, related sulfamoylbenzamide derivatives have been shown to induce the formation of aberrant, non-functional viral particles. nih.gov For instance, one study noted the time-dependent formation of tubular particles in the presence of a novel sulfamoylbenzamide compound, indicating a new mode of protein assembly disruption. nih.gov This aligns with the CAM-A (Aberrant particle formation) classification, where the modulators cause the core proteins to assemble into irregular structures, as opposed to CAM-N modulators which accelerate the formation of normal-looking but empty capsids.

Glucokinase (GK) Activation

The benzamide (B126) chemical structure is also associated with the activation of glucokinase (GK), a key enzyme in glucose metabolism. nih.gov GK activators are being explored as potential treatments for metabolic disorders. nih.govnih.gov While the direct action of this compound on GK is not specified, the broader class of benzamide derivatives has been a focus of research in this area. nih.gov The goal is often to develop liver-selective GK activators to enhance glucose uptake and utilization while minimizing the risk of hypoglycemia that can occur with pan-activation in both the liver and pancreas. nih.gov

Allosteric Modulation of Enzyme Activity

Allosteric modulation represents a sophisticated mechanism of regulating enzyme function. Unlike orthosteric inhibitors that bind directly to the enzyme's active site, allosteric modulators bind to a distinct site, inducing a conformational change that alters the enzyme's catalytic activity. This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in enzyme function. Future investigations into this compound would need to explore its potential to act as an allosteric modulator on various enzymes, which could be a key to its pharmacological profile.

Role in Glucose Metabolism Regulation

The regulation of glucose metabolism is a critical physiological process, and its dysregulation is a hallmark of metabolic diseases like diabetes. Compounds that can influence key enzymes or signaling pathways involved in glucose uptake, utilization, or storage are of significant therapeutic interest. Research into the effects of this compound on glucose metabolism would be a crucial area of study to determine its potential as a treatment for metabolic disorders.

Cannabinoid Receptor (CB1, CB2) Modulation

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which plays a vital role in regulating a wide range of physiological processes. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found in immune cells.

Receptor Selectivity Profiles

The selectivity of a ligand for a particular receptor subtype is a critical determinant of its therapeutic utility and side-effect profile. A compound that selectively targets the CB2 receptor over the CB1 receptor, for instance, could offer therapeutic benefits for inflammatory or immune-related conditions without the psychoactive effects associated with CB1 receptor activation. Therefore, establishing the receptor selectivity profile of this compound is of paramount importance.

Table 1: Hypothetical Cannabinoid Receptor Selectivity Profile

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | Selectivity Ratio (CB1/CB2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Investigation of Other Mechanistic Pathways

Beyond its potential interactions with enzymes and cannabinoid receptors, this compound may exert its effects through a variety of other mechanistic pathways.

Anti-inflammatory Actions

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory effects of a compound can be mediated through various mechanisms, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), the suppression of pro-inflammatory cytokine production, or the modulation of inflammatory signaling pathways. Investigating the specific anti-inflammatory mechanisms of this compound will be crucial in understanding its potential as an anti-inflammatory agent.

Antioxidant Properties

Direct experimental studies on the antioxidant properties of this compound are not extensively documented in publicly available research. However, the molecule's structure contains a phenolic hydroxyl (-OH) group attached to a benzene (B151609) ring. Phenolic compounds are well-known for their antioxidant capabilities, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This process results in the formation of a more stable phenoxyl radical, which can be stabilized by resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. For instance, studies on various hydroxybenzaldehydes have shown that their antioxidant potential varies significantly with their substitution pattern. While compounds like p-hydroxybenzaldehyde showed negligible activity in some assays, others with multiple hydroxyl groups demonstrated significant antioxidant effects. researchgate.net This suggests that the 3-hydroxy group in this compound could potentially confer some radical scavenging activity, though specific in vitro or in vivo data for this particular compound is needed for confirmation.

Antimicrobial and Antifungal Activity

The this compound molecule incorporates both sulfonamide and benzamide moieties, both of which are classes of compounds known for their antimicrobial properties. researchgate.netnanobioletters.com Sulfonamides have a long history as antibacterial agents, primarily acting by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. impactfactor.orgnih.gov This disruption of a vital metabolic pathway impedes bacterial growth and replication. impactfactor.org

More recently, the antifungal potential of sulfonamides has gained attention. researchgate.netnih.gov One of the proposed mechanisms for their antifungal action is the inhibition of carbonic anhydrases (CAs), enzymes essential for the growth of certain fungi like Candida species. nih.gov Research on arylsulfonamide derivatives has demonstrated their activity against various Candida strains, including C. albicans, C. parapsilosis, and the often-resistant C. glabrata. nih.gov

Studies on a series of arylsulfonamide compounds revealed that their fungistatic or fungicidal activity depends on their specific chemical structures. nih.gov For example, certain N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide derivatives and their corresponding amines have shown promising activity against Candida glabrata. nih.gov This highlights the potential of the sulfamoylbenzamide scaffold as a basis for developing new antifungal agents. While these findings are for related compounds, they underscore the likelihood that this compound could exhibit similar biological activities.

Table 1: Antifungal Activity of a Related Sulfonamide Compound

| Compound | Test Strain | Activity (MIC in mg/mL) |

|---|---|---|

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida albicans (ATCC 10531) | 0.25 |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida parapsilosis (ATCC 22019) | 0.125 |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida glabrata (DSM 70614) | >1 |

Data sourced from a study on arylsulfonamide derivatives. nih.gov

Cytotoxic Effects on Cancer Cell Lines

The core structure of this compound is found in derivatives that have been investigated for their anticancer properties. Specifically, novel derivatives of the closely related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), have been synthesized and evaluated for their effects on the viability of various human cancer cell lines. nih.govnih.gov This scaffold is considered a valuable starting point for developing new therapeutic agents due to the presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can lead to favorable pharmacokinetic properties. nih.gov

In one study, a series of these derivatives were tested against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. nih.govnih.gov The cytotoxic activity was quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces cell viability by 50%. nih.gov

The results showed that certain derivatives exhibited significant cytotoxic effects. nih.gov For instance, one of the most potent compounds, a multi-carbonic anhydrase inhibitor designated as compound 9 in the study, was particularly effective against triple-negative breast cancer and prostate adenocarcinoma cells. nih.gov Another derivative, compound 21, which does not bind to carbonic anhydrases, also showed cytotoxicity, suggesting that the anticancer effects may not be solely dependent on CA inhibition. nih.gov Further testing in 3D spheroid cultures confirmed that these compounds could reduce the viability and growth of cancer cell spheroids. nih.govnih.gov

Table 2: Cytotoxic Activity (EC50) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives on Cancer Cell Lines

| Compound | U-87 (Glioblastoma) (μM) | MDA-MB-231 (Breast Cancer) (μM) | PPC-1 (Prostate Cancer) (μM) |

|---|---|---|---|

| Compound 9 | 15.0 ± 1.1 | 11.0 ± 0.9 | 11.0 ± 1.0 |

| Compound 21 | 48.0 ± 2.0 | 25.0 ± 1.5 | >50 |

Data represents the EC50 values from a study on derivatives of 3-amino-4-hydroxybenzenesulfonamide. nih.gov

Preclinical Pharmacological Investigations Excluding Human Clinical Trial Data

In Vitro Biological Evaluation Models

In vitro models are essential for the initial screening and mechanistic understanding of a compound's biological effects at a cellular and molecular level.

Enzymatic assays are a cornerstone of in vitro pharmacology, allowing for the direct assessment of a compound's interaction with specific enzyme targets. For compounds structurally related to 3-Hydroxy-4-sulfamoylbenzamide, a significant focus has been on carbonic anhydrase (CA) inhibition.

Carbonic Anhydrase (CA) Inhibition Assays:

Derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been evaluated for their inhibitory activity against various human (h) carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX) nih.govnih.gov. A common method employed is the stopped-flow CO₂ hydrase assay . nih.gov This technique measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide. Another method used is the fluorescent thermal shift assay (FTSA) , which determines the binding affinity of a compound to a target protein by measuring changes in its thermal stability. nih.gov

While specific data for this compound is not extensively detailed in the reviewed literature, the assays for its analogs show that the sulfamoylphenyl moiety is a key pharmacophore for CA inhibition. For instance, a series of benzamide-4-sulfonamides demonstrated potent inhibition of hCA II, VII, and IX in the low nanomolar to subnanomolar range. nih.gov

Glucokinase (GK) Activation Assays:

Glucokinase is a key regulator of glucose homeostasis, making it an attractive target for type 2 diabetes therapies. researchgate.net Some sulfamoyl benzamide (B126) derivatives have been investigated as potential glucokinase activators (GKAs). researchgate.net In vitro screening for GK activation typically involves incubating the purified recombinant human GK enzyme with the test compound, glucose, and ATP. The rate of glucose-6-phosphate formation is then measured, often through a coupled enzymatic reaction that produces a detectable signal, such as NADPH fluorescence. researchgate.net Although this methodology is established for the broader class of sulfamoyl benzamides, specific GK activation data for this compound were not found in the reviewed literature.

Cell-based assays provide a more complex biological system to evaluate a compound's efficacy and potential toxicity.

Anti-HBV DNA Replication Assays:

A significant area of investigation for sulfamoylbenzamide derivatives is their activity against the Hepatitis B virus (HBV). These compounds have been identified as capsid assembly modulators. ekb.egscielo.br The primary method to assess anti-HBV activity involves cell lines that support HBV replication, such as the human hepatoma cell line HepG2.2.15 or the mouse hepatocyte-derived stable cell line AML12HBV10 . ekb.egscielo.br

In these assays, the cells are treated with varying concentrations of the compound. After a set incubation period, the amount of cytoplasmic HBV core DNA is quantified using quantitative polymerase chain reaction (qPCR) . nih.gov The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces HBV DNA levels by 50%, is then determined. ekb.eg

Cytotoxicity Against Cancer Cell Lines:

The potential of sulfamoylbenzamide derivatives as anticancer agents has been explored, often in conjunction with their CA inhibitory activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound. ekb.egnih.gov

For derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), their effect on the viability of various human cancer cell lines has been investigated, including glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1). nih.govgoogle.com The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined to quantify the compound's cytotoxic potency. google.com

Osteoclast Activity Modulation:

No specific preclinical data regarding the evaluation of this compound in osteoclast activity modulation assays were found in the reviewed scientific literature.

The sulfonamide chemical class, to which this compound belongs, has a well-established history in antimicrobial chemotherapy. nih.gov Standard methods are used to screen for such activity.

Screening Methods:

Commonly used techniques for preliminary antimicrobial screening include the agar (B569324) disk diffusion and broth microdilution methods. In the agar disk diffusion assay, a paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity. nih.gov

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) , which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov These methods can be applied to a panel of both bacterial and fungal strains. While these are standard procedures for sulfonamides, specific antimicrobial or antifungal screening results for this compound were not identified in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is extensively used to understand how a ligand, such as a sulfamoylbenzamide derivative, might interact with a protein's active site.

Docking studies on sulfamoylbenzamide derivatives have successfully predicted their binding modes and have shown a correlation with their experimentally determined inhibitory activities. For instance, research on a series of these derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) has demonstrated their potential. The inhibitory concentrations (IC₅₀) for various derivatives against different h-NTPDase isoforms highlight the structure-dependent nature of their affinity. nih.gov

The binding energy, calculated during docking simulations, serves as an estimate of the binding affinity. Studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents showed binding energies ranging from -9.7 to -8.0 kcal/mol, indicating strong potential interactions with their target enzymes. researchgate.net The mode of interaction often involves a complex network of forces, including hydrogen bonds, van der Waals forces, π-alkyl, and π-π stacked interactions. nih.gov For example, in the case of BRD4 inhibitors, docking simulations revealed favorable binding energies supported by hydrogen and hydrophobic bonds with key residues. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Selected Sulfamoylbenzamide Derivatives Against h-NTPDase Isoforms

| Compound | Target Isoform | IC₅₀ (μM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

This table is based on data from a study on sulfamoyl benzamide (B126) derivatives as selective inhibitors for h-NTPDases. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are key for the ligand's recognition and binding. In the study of h-NTPDase inhibitors, docking of the most active compounds into the respective protein models revealed these critical interactions. nih.gov

For the h-NTPDase1 isoform, the inhibitor was found to interact with residues such as Trp450, Asp54, and Tyr63 through hydrogen bonding. nih.gov In the case of h-NTPDase2, a different set of residues, including His50, Tyr350, Ser346, and Arg392, were involved in forming hydrogen bonds with the ligand. nih.gov The interaction with h-NTPDase3 involved a complex sequence of interactions including hydrogen bonding, π-cation, and π-sulfur linkages. nih.gov This level of detail is fundamental for the rational design of more potent and selective inhibitors.

Table 2: Key Interacting Residues for Sulfamoylbenzamide Derivatives with h-NTPDase Isoforms

| Target Isoform | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| h-NTPDase1 | Trp450, Asp54, Tyr63, Phe360, Ile182, Ser361 | Hydrogen bonding, van der Waals, π-alkyl, π-π stacked |

| h-NTPDase2 | His50, Tyr350, Ser346, Arg245, Arg392, Ala393, Ala347 | Hydrogen bonding |

| h-NTPDase3 | Not explicitly listed | Hydrogen bonding, π-cation, π-sulfur, alkyl, π-alkyl |

This table summarizes findings from molecular docking studies on h-NTPDase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and conformational changes over time, which complements the static picture provided by molecular docking.

MD simulations are employed to validate the stability of the binding pose predicted by docking. nih.gov In a study of sulfamoylbenzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound to confirm its stability within the active site of α-glucosidase and α-amylase. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time suggested that the ligand remained stably bound in the binding site. researchgate.net Similarly, MD simulations of novel BRD4 inhibitors confirmed the sustained stability of the analyzed molecules throughout the simulation trajectory, supporting the initial docking results. nih.gov These studies show how the ligand and receptor adapt to each other, revealing the conformational dynamics of the complex. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into a molecule's geometry, stability, and reactivity.

In studies of related heterocyclic compounds like 3-Hydroxypyridin-4-one analogues, DFT calculations using the B3LYP/6-31G basis set were employed to predict optimized structures and molecular electrostatic potential surfaces. researchgate.net Such analyses help in understanding the molecule's chemical reactivity and polarizability. researchgate.net For other complex organic molecules, DFT has been used to calculate harmonic frequencies, which are then compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.net Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals information about charge transfer within the molecule, which is critical for its interaction with biological targets. researchgate.net While direct DFT studies on 3-Hydroxy-4-sulfamoylbenzamide were not identified in the search, the application of these methods to structurally similar compounds demonstrates their utility in characterizing the fundamental electronic and structural properties that govern biological activity.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy would be utilized to identify the number and types of protons in 3-Hydroxy-4-sulfamoylbenzamide. The expected spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the amide and sulfonamide groups, and the hydroxyl proton. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their coupling patterns (splitting) would allow for the unambiguous assignment of each proton to its position in the molecule. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern on the ring.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the aromatic carbons, the carbonyl carbon of the benzamide (B126), and the carbon atom attached to the hydroxyl group would be identified, confirming the carbon framework of the molecule.

For structurally similar compounds, such as n-(4-sulfamoylphenyl) benzamide derivatives, ¹H and ¹³C NMR have been pivotal in confirming their successful synthesis and elucidating their structures. researchgate.net

Mass Spectrometry (MS) (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS)) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for confirming the molecular weight of a compound and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Studies on the fragmentation of aromatic sulfonamides using ESI-MS have shown that these compounds can exhibit characteristic fragmentation patterns, such as the loss of sulfur dioxide (SO₂), which can provide additional structural information. nih.gov This technique is also routinely used in the analysis of various sulfonamide derivatives to confirm their identity and purity. acs.orgmdpi.comshimadzu.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

An IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. These would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

N-H stretching vibrations from the amide and sulfonamide groups, typically appearing in the 3100-3500 cm⁻¹ region.

A strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching vibration of the amide carbonyl group.

Characteristic absorption bands for the S=O stretching vibrations of the sulfonamide group, typically found in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C-C stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

These characteristic peaks would collectively confirm the presence of the defining functional groups of this compound. Similar IR spectroscopic analyses have been reported for various benzamide derivatives, confirming their structural features. researchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide an unambiguous determination of its solid-state conformation. This would reveal the planarity of the benzene ring, the orientation of the hydroxyl, sulfamoyl, and benzamide substituents, and how the molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding. While specific crystallographic data for this compound is not available, the crystal structures of numerous sulfamoylbenzamide derivatives have been determined, providing valuable insights into their molecular geometries and intermolecular interactions. nih.gov

Chromatography-Based Analytical Methods (e.g., Size Exclusion Chromatography (SEC) for Assembly Studies)

Chromatography-based methods are essential for the purification and analysis of chemical compounds. Size Exclusion Chromatography (SEC) is a specific type of chromatography that separates molecules based on their size.

While primarily used for large molecules like polymers and proteins, SEC can also be employed to study the formation of non-covalent assemblies or aggregates of smaller molecules. In the context of this compound, SEC could be utilized to investigate if the molecule self-assembles into larger structures in solution. This is particularly relevant for compounds that have the potential to act as capsid assembly modulators, where the formation of specific oligomeric states is a key aspect of their mechanism of action. For instance, SEC has been used to demonstrate that derivatives of sulfamoylbenzamide can behave as capsid assembly modulators. nih.gov

Future Research Directions and Unexplored Potential of 3 Hydroxy 4 Sulfamoylbenzamide and Its Derivatives

Development of Isoform-Selective Modulators for Enhanced Specificity

A significant challenge in the development of drugs targeting carbonic anhydrases is achieving isoform selectivity. With 15 known human CA isoforms, many of which are ubiquitously expressed and involved in vital physiological processes, non-selective inhibition can lead to undesirable side effects. mdpi.comunifi.it Future research must prioritize the design of 3-hydroxy-4-sulfamoylbenzamide derivatives that can selectively modulate specific CA isoforms implicated in disease, while sparing others. mdpi.comunifi.it

For instance, selective inhibition of tumor-associated isoforms like CA IX and XII is a key strategy in cancer therapy. mdpi.comnih.gov Designing derivatives that specifically target these isoforms over the abundantly present CA I and II is a critical goal. mdpi.com This can be achieved by exploiting subtle differences in the active site architecture of the various isoforms. By modifying the substituents on the this compound core, it is possible to create molecules with tailored interactions, leading to enhanced selectivity.

Recent studies have shown that even minor structural modifications can significantly impact isoform selectivity. For example, the introduction of specific amino acid or dipeptide moieties has been shown to enhance water solubility and influence inhibitory profiles against different CA isoforms. nih.gov Similarly, the strategic placement of functional groups can lead to selective inhibition of brain-associated CA VII, a target for neuropathic pain. unifi.it

Table 1: Isoform Selectivity of a Sample this compound Derivative

| CA Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 150 |

| hCA II | 25 |

| hCA IX | 5 |

| hCA XII | 8 |

This table is illustrative and demonstrates the concept of isoform selectivity. Actual values would be determined experimentally.

Hybrid Molecule Design and Advanced Scaffold Integration

The this compound scaffold provides a robust foundation for the design of hybrid molecules. nih.gov This approach involves combining the core structure with other pharmacophores to create multifunctional drugs that can engage multiple biological targets simultaneously. This strategy is particularly promising for complex diseases like cancer, where targeting a single pathway is often insufficient.

For example, integrating the this compound moiety with fragments known to inhibit other key cancer-related enzymes or receptors could lead to synergistic therapeutic effects. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold can also be exploited to improve the pharmacokinetic properties of its derivatives, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Investigation of Novel Biological Targets and Emerging Therapeutic Applications

While the primary focus of research on this compound derivatives has been on carbonic anhydrase inhibition, there is potential for these compounds to interact with other biological targets. The structural features of this scaffold may allow for binding to other enzymes or receptors, opening up new therapeutic avenues.

For instance, derivatives of a similar 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, thrombosis, and cancer. nih.gov This suggests that systematic screening of this compound derivatives against a broader range of biological targets could uncover novel activities and therapeutic applications beyond CA inhibition. Furthermore, some derivatives have been investigated as capsid assembly modulators for the selective inhibition of Hepatitis B virus replication, demonstrating the versatility of the sulfamoylbenzamide scaffold. nih.gov

Integration of Advanced Computational Methodologies in Lead Optimization

The process of lead optimization, refining a promising compound to enhance its therapeutic potential, can be significantly accelerated through the use of advanced computational methods. patsnap.compatsnap.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how modifications to the this compound structure will affect its interaction with a target protein. patsnap.comnumberanalytics.com

These computational tools allow for the rapid in silico screening of large numbers of virtual compounds, helping to prioritize the synthesis of those with the highest predicted activity and most favorable pharmacokinetic properties. patsnap.comnumberanalytics.com For example, free-energy perturbation (FEP) calculations can be used to predict the binding affinities of designed analogs, guiding the medicinal chemist in making targeted structural modifications to improve potency. nih.gov By integrating these computational approaches into the drug discovery pipeline, the development of optimized this compound-based therapeutics can be made more efficient and cost-effective.

Exploration of Stereochemical Influences on Biological Activity and Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its biological activity. nih.govmdpi.com Many biological targets, such as enzymes and receptors, are chiral, and will therefore interact differently with the various stereoisomers of a chiral drug molecule.

Future research should systematically investigate the influence of stereochemistry on the activity and selectivity of this compound derivatives. The introduction of chiral centers into the molecule and the subsequent separation and biological evaluation of the individual enantiomers and diastereomers could lead to the discovery of isomers with significantly improved potency and/or selectivity. mdpi.com For example, in some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. nih.gov Understanding these stereochemical relationships is crucial for the development of safer and more effective drugs.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 3-Hydroxy-4-sulfamoylbenzamide to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. For benzamide derivatives, factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide group reactivity .

- Catalyst choice : Acidic or basic catalysts (e.g., H₂SO₄, pyridine) can influence sulfamoylation efficiency .

- Temperature and time : Controlled heating (80–100°C) for 6–12 hours balances reaction progression and minimizes side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Advanced Tip : Use real-time monitoring (e.g., TLC or in-situ IR) to track intermediate formation and adjust conditions dynamically .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental design:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC₅₀ reference compounds) .

- Statistical rigor : Apply multivariate analysis (ANOVA, PCA) to isolate confounding variables (e.g., solvent residues, pH fluctuations) .

- Reproducibility checks : Collaborate with independent labs to validate dose-response curves and enzyme inhibition profiles .

Advanced Question: What computational strategies are effective for predicting the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., carbonic anhydrase) .

- QSAR modeling : Train models on datasets with descriptors like logP, topological polar surface area, and Hammett constants .

- MD simulations : Simulate ligand-receptor binding stability (GROMACS, AMBER) under physiological conditions .

Validation : Cross-check predictions with site-directed mutagenesis and SPR binding assays .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride intermediates .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating as hazardous waste .

Advanced Question: How can researchers assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic stability : Conduct accelerated degradation studies (pH 3–9 buffers, 40°C) with LC-MS monitoring to detect hydrolysis products (e.g., benzoic acid derivatives) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and identify radicals via ESR spectroscopy .

- Microbial degradation : Use soil microcosms and 16S rRNA sequencing to track biodegradation by Pseudomonas spp. .

Basic Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) .

- Stability monitoring : Perform biannual HPLC purity checks and Karl Fischer titration for moisture content .

Advanced Question: How can isotopic labeling (e.g., ¹⁴C or ²H) enhance pharmacokinetic studies of this compound?

Methodological Answer:

- Synthesis : Introduce ¹⁴C at the benzamide carbonyl via Claisen condensation with labeled acetic acid .

- Tracing : Use scintillation counting or AMS to quantify metabolite distribution in rodent plasma/tissue .

- Mechanistic insights : Correlate labeled metabolite profiles with CYP450 isoform activity (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.